molecular formula C16H16F3NO B029450 Seproxetine CAS No. 126924-38-7

Seproxetine

Cat. No. B029450
M. Wt: 295.3 g/mol
InChI Key: WIQRCHMSJFFONW-HNNXBMFYSA-N
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Description

Seproxetine, also known as (S)-norfluoxetine, is a selective serotonin reuptake inhibitor (SSRI). It is the S enantiomer of norfluoxetine, the main active metabolite of the widely used antidepressant fluoxetine . It was being investigated by Eli Lilly as an antidepressant, but development was never completed and the drug was never marketed .


Molecular Structure Analysis

Seproxetine has a molecular formula of C16H16F3NO and an average mass of 295.299 Da . It is an active metabolite of fluoxetine .


Chemical Reactions Analysis

The charge transfer interactions between Seproxetine and various π-electron acceptors were studied in a liquid medium . These interactions can enhance Seproxetine’s antidepressant efficacy by binding more efficiently to serotonin, dopamine, and TrkB kinase receptors .


Physical And Chemical Properties Analysis

Seproxetine has a density of 1.2±0.1 g/cm3, a boiling point of 381.1±42.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.9 mmHg at 25°C . It has a molar refractivity of 75.2±0.3 cm3, a polar surface area of 35 Å2, and a molar volume of 245.1±3.0 cm3 .

Scientific Research Applications

Antidepressant Research

Summary of the Application

Seproxetine, also known as (S)-norfluoxetine, is a selective serotonin reuptake inhibitor (SSRI). It is an active metabolite of fluoxetine . It was being investigated by Eli Lilly as an antidepressant, but development was never completed, and the drug was never marketed .

Methods of Application or Experimental Procedures

In a study, the charge transfer interactions between the Seproxetine (SRX) donor and π-electron acceptors [picric acid (PA), dinitrobenzene (DNB), p-nitrobenzoic acid (p-NBA), 2,6-dichloroquinone-4-chloroimide (DCQ), 2,6-dibromoquinone-4-chloroimide (DBQ), and 7,7′,8,8′-tetracyanoquinodi methane (TCNQ)] were studied in a liquid medium . The solid form was isolated and characterized .

Results or Outcomes Obtained

The spectrophotometric analysis confirmed that the charge–transfer interactions between the electrons of the donor and acceptors were 1:1 (SRX: π -acceptor) . Molecular docking calculations were performed between SRX and the charge transfer (CT) complexes against three receptors (serotonin, dopamine, and TrkB kinase receptor) .

properties

IUPAC Name

(3S)-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16F3NO/c17-16(18,19)13-6-8-14(9-7-13)21-15(10-11-20)12-4-2-1-3-5-12/h1-9,15H,10-11,20H2/t15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIQRCHMSJFFONW-HNNXBMFYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CCN)OC2=CC=C(C=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)[C@H](CCN)OC2=CC=C(C=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001019529, DTXSID50891581
Record name Seproxetine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001019529
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3S)-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50891581
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Seproxetine is also known as (S)-norfluoxetine. It is a selective serotonin reuptake inhibitor (SSRI). It is an active metabolite of fluoxetine. Seproxetine was being investigated by Eli Lilly as an antidepressant but development was never completed and the drug was never marketed.
Record name Seproxetine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06731
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Seproxetine

CAS RN

126924-38-7
Record name (S)-Norfluoxetine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=126924-38-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Seproxetine [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0126924387
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Seproxetine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06731
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Seproxetine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001019529
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SEPROXETINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/25CO3X0R31
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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